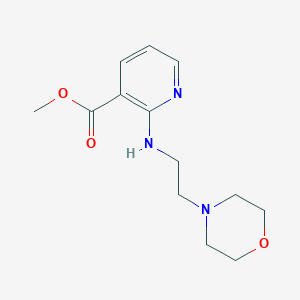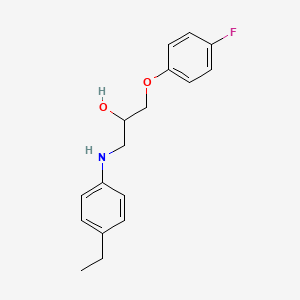
1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.
作用機序
1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 selectively binds to and inhibits the activity of β2-adrenergic receptors. This results in a decrease in the activity of adenylate cyclase, which reduces the production of cAMP. The reduction in cAMP levels leads to a decrease in protein kinase A activity, which ultimately results in the inhibition of various downstream signaling pathways.
Biochemical and Physiological Effects:
1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 inhibits the relaxation of smooth muscle in the airways, which is a key mechanism of bronchodilation. Additionally, 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 has been shown to inhibit the release of insulin from pancreatic β-cells, which suggests a potential therapeutic role in the treatment of type 2 diabetes. In vivo studies have demonstrated that 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 can reduce heart rate and blood pressure, which suggests a potential role in the treatment of hypertension.
実験室実験の利点と制限
1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 has several advantages for use in lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which allows for the specific investigation of β2-adrenergic receptor signaling pathways. Additionally, 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 has a long half-life, which allows for sustained inhibition of β2-adrenergic receptor activity. However, there are also limitations to the use of 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 has been shown to have off-target effects on other receptors, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551. One potential area of study is the role of β2-adrenergic receptors in the regulation of metabolism and energy expenditure. Additionally, further investigation is needed to determine the potential therapeutic applications of 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 in the treatment of various diseases, such as asthma, diabetes, and hypertension. Finally, there is a need for the development of more selective β2-adrenergic receptor antagonists that can overcome the limitations of 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551.
合成法
1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 can be synthesized through a multi-step process starting with the reaction of 4-fluorophenol with 2-chloroethanol to form 4-fluoro-2-(2-hydroxyethoxy)phenol. This intermediate is then reacted with 4-ethylaniline in the presence of a base to form 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol. The final product is purified through recrystallization and column chromatography.
科学的研究の応用
1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions. It is commonly used in in vitro and in vivo experiments to investigate the effects of β2-adrenergic receptor activation and inhibition on cardiac function, bronchodilation, glucose metabolism, and thermogenesis. Additionally, 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 is used to study the pharmacological properties of other β2-adrenergic receptor agonists and antagonists.
特性
IUPAC Name |
1-(4-ethylanilino)-3-(4-fluorophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c1-2-13-3-7-15(8-4-13)19-11-16(20)12-21-17-9-5-14(18)6-10-17/h3-10,16,19-20H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDDSMRVIBRPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

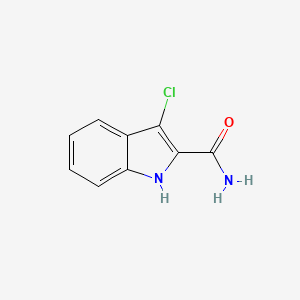
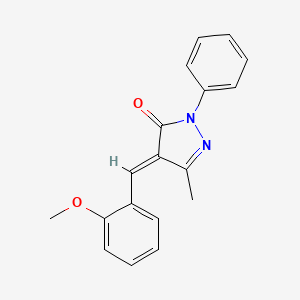
![2-[(9-Ethylpurin-6-yl)amino]acetic acid](/img/structure/B7574541.png)
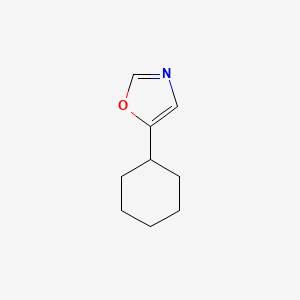
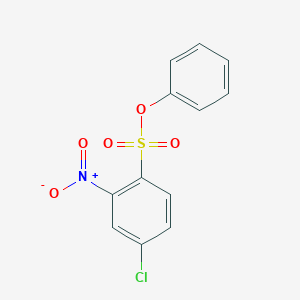
![[2-(Trifluoromethyl)phenyl]methylurea](/img/structure/B7574561.png)
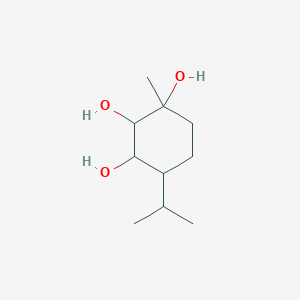
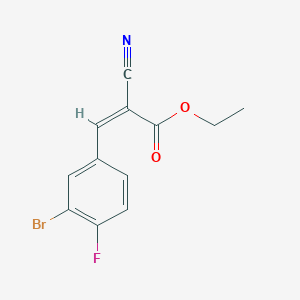



![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
